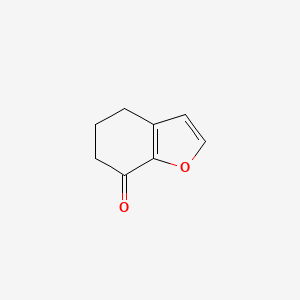

5,6-dihydrobenzofuran-7(4H)-one

Descripción

Propiedades

IUPAC Name |

5,6-dihydro-4H-1-benzofuran-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZDTKCEQEQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462177 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108153-93-1 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dihydrobenzofuran-7(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Versatile Heterocycle

5,6-Dihydrobenzofuran-7(4H)-one is a bicyclic heterocyclic compound featuring a dihydrofuran ring fused to a cyclohexenone moiety. Its chemical formula is C₈H₈O₂ with a molecular weight of 136.15 g/mol .[1][2] This structural motif is a key building block in the synthesis of more complex natural products and pharmaceutical agents. Understanding its molecular integrity, and identifying it within complex mixtures, is paramount for quality control and reaction monitoring.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such organic molecules.[3] It provides precise information on the molecular weight and, through the analysis of fragmentation patterns, offers a detailed fingerprint of the molecule's structure. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of 5,6-dihydrobenzofuran-7(4H)-one, focusing on the underlying principles of ionization and fragmentation that govern its analysis.

Section 1: Ionization Methodologies—Choosing the Right Tool for the Task

The choice of ionization technique is critical as it dictates the nature of the initial ion and the extent of fragmentation observed. For a molecule like 5,6-dihydrobenzofuran-7(4H)-one, two techniques are of primary importance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5]

-

Causality: We choose EI when the primary goal is structural confirmation and identification. The rich fragmentation pattern serves as a unique fingerprint that can be compared against spectral libraries. EI is the workhorse for Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and thermally stable compounds like this one.[6][7] The drawback is that the molecular ion peak may be weak or entirely absent for some molecules due to the high energy of the process.[5]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a liquid solution. A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For a molecule like 5,6-dihydrobenzofuran-7(4H)-one, this typically results in the formation of a protonated molecule, [M+H]⁺.

-

Causality: ESI is selected when the priority is to determine the molecular weight with high confidence, as the resulting spectrum is typically simple, dominated by the [M+H]⁺ ion with minimal fragmentation. This makes it ideal for Liquid Chromatography-Mass Spectrometry (LC-MS). While ESI itself doesn't provide extensive structural data, it is the gateway to tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to elicit structural information.

Section 2: Decoding the Fragmentation: The Electron Ionization Pathway

Under EI conditions, the molecular ion of 5,6-dihydrobenzofuran-7(4H)-one (m/z 136) is expected to undergo characteristic fragmentation reactions dictated by its functional groups and bicyclic structure. The primary pathways include a Retro-Diels-Alder reaction and α-cleavage.

The Dominant Pathway: Retro-Diels-Alder (RDA) Reaction

The cyclohexenone ring of the molecule is primed for a Retro-Diels-Alder (RDA) fragmentation, a common pathway for cyclic alkenes. This concerted reaction involves the cleavage of two bonds within the ring, leading to the formation of a stable diene and a dienophile. For 5,6-dihydrobenzofuran-7(4H)-one, this is the most logical and energetically favorable fragmentation route.

The RDA cleavage is predicted to cause the expulsion of ethene (C₂H₄, 28 Da), resulting in a highly stable furan-containing radical cation at m/z 108 . This fragment is likely to be the base peak in the EI spectrum due to the stability of the resulting aromatic-like furan system.

Secondary Pathway: α-Cleavage

Ketones are well-known to fragment via α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[1] This process is initiated by the radical on the oxygen of the molecular ion. In this molecule, there are two distinct α-bonds that can cleave.

-

Cleavage of the C4-C4a bond: This would lead to the opening of the six-membered ring, initially retaining the molecular weight but forming a distonic ion. Subsequent loss of a CO molecule (28 Da) could lead to a fragment at m/z 108 .

-

Cleavage of the C7a-C7 bond: This is less likely as it would require breaking a bond to a bridgehead carbon, but if it occurred, it could lead to different fragmentation cascades.

The RDA pathway is generally more favorable and characteristic for this type of fused ring system than α-cleavage.

Visualization of EI Fragmentation

Caption: Predicted EI fragmentation pathways for 5,6-dihydrobenzofuran-7(4H)-one.

Summary of Predicted EI Fragments

| m/z | Proposed Formula | Proposed Structure | Fragmentation Pathway |

| 136 | [C₈H₈O₂]⁺• | Molecular Ion | - |

| 108 | [C₆H₄O₂]⁺• | Furan Acyl Radical Cation | Retro-Diels-Alder (Loss of C₂H₄) |

| 108 | [C₇H₈O]⁺• | Ring-Opened Radical Cation | α-Cleavage (Loss of CO) |

| 80 | [C₅H₄O]⁺• | Furan Radical Cation | Loss of CO from m/z 108 |

| 52 | [C₄H₄]⁺• | Cyclobutadiene Radical Cation | Further fragmentation |

Section 3: Experimental Protocols for Robust Analysis

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides validated starting points for both GC-MS and LC-MS analysis.

Protocol 1: GC-MS for EI Analysis

This method is designed for the definitive identification and structural confirmation of the analyte.

1. Sample Preparation:

- Accurately weigh ~1 mg of 5,6-dihydrobenzofuran-7(4H)-one.

- Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

- Prepare a working solution of 10 µg/mL by diluting the stock solution.

2. GC-MS System & Conditions:

- GC System: Agilent 8890 GC or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Split Ratio: 20:1.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial temperature: 60°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-300.

Protocol 2: LC-MS for ESI Analysis

This method is optimized for accurate molecular weight determination and as a precursor for MS/MS studies.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

- Prepare a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

2. LC-MS System & Conditions:

- LC System: Waters ACQUITY UPLC I-Class or equivalent.

- MS System: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Gradient:

- 10% B to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 10% B and re-equilibrate for 3 minutes.

- Column Temperature: 40°C.

- Injection Volume: 2 µL.

- MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Capillary Voltage: 3.0 kV.

- Cone Voltage: 30 V.

- Source Temperature: 120°C.

- Desolvation Temperature: 350°C.

- Desolvation Gas Flow: 800 L/hr.

- Scan Range: m/z 50-500.

Workflow Visualization

Caption: Standard analytical workflows for GC-MS and LC-MS analysis.

Section 4: Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems.

-

Orthogonal Analysis: The use of two different chromatographic and ionization techniques (GC-EI and LC-ESI) provides orthogonal data. The retention time from the GC and LC systems provides one layer of identification, while the mass spectral data provides another.

-

High-Resolution Confirmation: The LC-MS protocol specifies a high-resolution mass spectrometer (QToF). This allows for the determination of the exact mass of the [M+H]⁺ ion (expected at m/z 137.0597), which can be used to calculate the elemental formula (C₈H₉O₂⁺) with high confidence, thereby confirming the molecular identity and ruling out isobaric interferences.

-

Predictive Fragmentation: The experimental EI fragmentation pattern should closely match the predicted pattern, with a dominant peak at m/z 108 corresponding to the RDA fragmentation. A match between the predicted and observed spectra provides strong evidence for the proposed structure.

By combining these approaches, a scientist can achieve an unambiguous identification and structural characterization of 5,6-dihydrobenzofuran-7(4H)-one, ensuring the highest level of scientific integrity.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. ACS Publications. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

-

Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Video: Mass Spectrometry: Cycloalkene Fragmentation. JoVE. [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5,6-dihydrobenzofuran-7(4H)-one | 108153-93-1 [amp.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- [webbook.nist.gov]

- 6. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 7. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one [webbook.nist.gov]

An In-Depth Technical Guide to 5,6-Dihydrobenzofuran-7(4H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Ketone

5,6-Dihydrobenzofuran-7(4H)-one, a bicyclic heterocyclic ketone, is a molecule of significant interest in the realm of medicinal chemistry and organic synthesis. Its rigid, fused-ring structure serves as a valuable scaffold for the development of novel pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5,6-dihydrobenzofuran-7(4H)-one, alongside insights into its synthesis and safe handling.

The benzofuran moiety is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] The incorporation of a ketone functional group and a partially saturated cyclohexane ring in 5,6-dihydrobenzofuran-7(4H)-one offers unique opportunities for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This compound is a key intermediate in the synthesis of more complex molecules, including potential analgesics and agents for neurological disorders.

Core Molecular and Physical Characteristics

The fundamental properties of 5,6-dihydrobenzofuran-7(4H)-one are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 108153-93-1 | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary based on purity.

Spectroscopic Profile: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, as well as the methylene protons of the cyclohexanone ring. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon, the olefinic carbons of the furan ring, and the aliphatic carbons of the saturated ring, confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5,6-dihydrobenzofuran-7(4H)-one is predicted to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1750 cm⁻¹. Other significant peaks would include those for C-O-C stretching of the furan ether linkage and C=C stretching of the furan ring.

Mass Spectrometry (MS): Mass spectrometric analysis would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would provide further evidence for the structure, with characteristic losses of fragments such as CO.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 5,6-dihydrobenzofuran-7(4H)-one is governed by the reactivity of its constituent functional groups: the furan ring and the ketone.

Reactivity of the Ketone: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and the formation of imines and other derivatives.

Reactivity of the Furan Ring: The furan ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing effect of the fused ketone. It can also participate in cycloaddition reactions.

Synthesis: A common synthetic route to 5,6-dihydrobenzofuran-7(4H)-one involves the intramolecular cyclization of a suitably functionalized precursor. A conceptual synthetic workflow is outlined below:

Analytical Characterization Workflow

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For HPLC, MS, and IR, prepare solutions or samples according to the specific instrument requirements.

-

High-Performance Liquid Chromatography (HPLC):

-

Inject the sample onto a suitable reverse-phase column (e.g., C18).

-

Elute with a gradient of mobile phases (e.g., acetonitrile and water).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

The purity is determined by the relative area of the main peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the proton signals and assign the chemical shifts of all protons and carbons.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or electron impact).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

-

Identify the characteristic absorption bands for the ketone and furan functional groups.

-

-

Data Analysis and Reporting:

-

Integrate all spectroscopic and chromatographic data to confirm the structure and assess the purity of 5,6-dihydrobenzofuran-7(4H)-one.

-

Compile the findings into a comprehensive analytical report.

-

Safety and Handling

5,6-Dihydrobenzofuran-7(4H)-one is classified as harmful if swallowed and causes skin and eye irritation. [3]Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [3]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.

Conclusion: A Building Block with Significant Potential

5,6-Dihydrobenzofuran-7(4H)-one represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a furan ring and a cyclohexanone moiety provides a rich platform for chemical exploration, particularly in the field of drug discovery. A thorough understanding of its physical, chemical, and spectroscopic properties, coupled with safe handling practices, is paramount for its effective utilization in research and development.

References

Sources

Electronic Properties of the Benzofuranone Core: A Technical Guide

Executive Summary

The benzofuranone core , specifically 2(3H)-benzofuranone (also known as coumaranone), represents a privileged scaffold in organic chemistry, distinguished by its unique electronic duality. It serves as the structural foundation for a potent class of carbon-centered radical scavengers used widely in polymer stabilization (e.g., HP-136) and is increasingly relevant in pharmaceutical design for its bioisosteric properties.

This guide analyzes the electronic architecture of the benzofuranone core, dissecting the orbital interactions that govern its reactivity, acidity, and radical stability. Unlike phenolic antioxidants that rely on O–H bond homolysis, the benzofuranone system exploits the lability of the C3–H bond, offering a distinct mechanistic pathway for oxidative protection and synthetic functionalization.

Molecular Architecture & Electronic Distribution

The 2(3H)-benzofuranone molecule (

Orbital Hybridization and Resonance

The C3 carbon is

-

Ground State: The C2=O bond is polarized, creating a partial positive charge on C2 and increasing the acidity of the C3 protons (

estimated ~8–11 in DMSO, depending on substitution). -

Enolization: The molecule exists in equilibrium with its enol tautomer, benzofuran-2-ol . While the keto form is thermodynamically favored in the unsubstituted core, the enol form restores aromaticity to the furan ring, a driving force that becomes significant under basic conditions or with specific C3-substituents.

The C3-Radical Stability (The "Antioxidant Engine")

The defining electronic feature of 3-aryl-2(3H)-benzofuranones is the stability of the radical formed upon hydrogen abstraction at C3.

-

Captodative-like Stabilization: The resulting unpaired electron at C3 is delocalized into the

-system of the benzene ring and the -

Steric Protection: In commercial stabilizers like HP-136, bulky tert-butyl groups on the benzene ring and an aryl group at C3 provide kinetic stability, preventing rapid dimerization while allowing the radical to trap smaller, transient radicals (e.g., peroxyl radicals).

Mechanistic Reactivity Profiles

Carbon-Centered Radical Scavenging

Unlike hindered phenols (e.g., BHT) that donate a phenolic hydrogen (O–H), benzofuranones donate a benzylic hydrogen (C–H) . This mechanism is critical in low-oxygen environments (e.g., polymer melt processing) where they act as "boosters" to phenolic antioxidants.

Mechanism:

-

H-Abstraction: A peroxyl (

) or alkyl ( -

Radical Stabilization: The benzofuranone radical is formed.

-

Termination: The stable benzofuranone radical recombines with another radical species, terminating the chain reaction.

Electrophilic & Nucleophilic Susceptibility

-

Nucleophilic Attack: The lactone carbonyl (C2) is susceptible to hydrolysis or aminolysis, leading to ring opening and the formation of (2-hydroxyphenyl)acetic acid derivatives.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the ring oxygen (position 1). Substitution typically occurs at the C5 position (para to the oxygen) or C7 (ortho to the oxygen), depending on steric hindrance.

Visualization of Electronic Pathways

Radical Scavenging Mechanism (HP-136 Type)

The following diagram illustrates the transformation of the benzofuranone core during oxidative stress.

Figure 1: The radical scavenging cascade of 3-aryl-2(3H)-benzofuranones, highlighting the conversion of the C3-H bond to a stabilized C-centered radical.

Experimental Protocols

Synthesis of 3-Aryl-2(3H)-benzofuranones (General Protocol)

A robust method involves the condensation of phenols with mandelic acid derivatives or glyoxylic acid, followed by reduction/cyclization.

Reagents:

-

2,4-Di-tert-butylphenol (Substrate)

-

Mandelic acid derivative (Electrophile)

-

p-Toluenesulfonic acid (Catalyst)

-

Solvent: Xylene or Dichlorobenzene

Step-by-Step Workflow:

-

Reactant Preparation: Dissolve 2,4-di-tert-butylphenol (1.0 eq) and the appropriate mandelic acid derivative (1.1 eq) in xylene.

-

Catalysis: Add p-Toluenesulfonic acid (pTSA, 5 mol%).

-

Condensation (Dean-Stark): Heat the mixture to reflux (140°C) using a Dean-Stark trap to remove water. Monitor the disappearance of the phenol by TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Wash the organic phase with saturated

(2x) and brine (1x). -

Purification: Dry over

, concentrate in vacuo, and recrystallize from ethanol/heptane to yield the crystalline benzofuranone.

Characterization Data Summary

The following table summarizes key spectroscopic markers for the benzofuranone core.

| Property | Value / Range | Notes |

| IR (Carbonyl) | 1790 – 1810 cm⁻¹ | Characteristic |

| ¹H NMR (C3-H) | Highly dependent on C3 substitution (singlet if trisubstituted). | |

| ¹³C NMR (C=O) | Lactone carbonyl carbon. | |

| Oxidation Potential ( | ~0.9 – 1.4 V | vs. Ag/AgCl. Lower values indicate higher antioxidant potency. |

| pKₐ (C3-H) | ~8 – 11 | Estimated in DMSO; acidity increases with electron-withdrawing aryl substituents at C3. |

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for constructing the benzofuranone core via acid-catalyzed condensation and lactonization.

References

-

Antioxidative activity of 3-aryl-benzofuran-2-one stabilizers (Irganox HP-136) in polypropylene. ResearchGate. Available at: [Link]

- Benzofuran-2(3H)-one derivatives and application of the same.Google Patents.

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. MDPI. Available at: [Link]

-

2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391. PubChem. Available at: [Link]

-

Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances / NIH. Available at: [Link]

Methodological & Application

Application Notes and Protocols: 5,6-Dihydrobenzofuran-7(4H)-one as a Versatile Building Block for Pharmaceutical Synthesis

Introduction: The Strategic Value of the Dihydrobenzofuranone Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an ongoing endeavor in pharmaceutical research, demanding the exploration of diverse chemical matter. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of particular interest as they provide a fertile ground for the development of new drugs. The benzofuran nucleus and its derivatives have long been recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Within this class of compounds, 5,6-dihydrobenzofuran-7(4H)-one stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential.

This bicyclic ketone offers a unique combination of structural features: a rigid framework that can orient substituents in a defined three-dimensional space, and a reactive carbonyl group that serves as a handle for a variety of chemical transformations. These characteristics make it an ideal starting point for the construction of libraries of compounds for high-throughput screening and lead optimization. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utility of 5,6-dihydrobenzofuran-7(4H)-one, with a focus on its application in the synthesis of thiophene-fused derivatives as potential kinase inhibitors.

Synthesis of the Starting Material: 5,6-Dihydrobenzofuran-7(4H)-one

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. 5,6-Dihydrobenzofuran-7(4H)-one can be prepared from commercially available precursors. A common and effective method involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.

Protocol 1: Synthesis of 5,6-Dihydrobenzofuran-7(4H)-one

Causality Behind Experimental Choices: This protocol utilizes a well-established annulation reaction. The basic conditions initially facilitate the formation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile. The subsequent acidification promotes the cyclization and dehydration to form the furan ring.

Materials:

-

1,3-Cyclohexanedione

-

Chloroacetaldehyde (50% solution in water)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve sodium bicarbonate in deionized water.

-

To this solution, slowly add chloroacetaldehyde solution while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve 1,3-cyclohexanedione in water.

-

Add the 1,3-cyclohexanedione solution dropwise to the cooled chloroacetaldehyde solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 5,6-dihydrobenzofuran-7(4H)-one as a solid.

Self-Validation: The identity and purity of the synthesized 5,6-dihydrobenzofuran-7(4H)-one should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure.

Application in Pharmaceutical Synthesis: The Gewald Reaction

The reactivity of the ketone in 5,6-dihydrobenzofuran-7(4H)-one makes it an excellent substrate for multicomponent reactions, which are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step. The Gewald reaction, a one-pot synthesis of 2-aminothiophenes, is a prime example.[2] This reaction typically involves a ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a key feature in a number of kinase inhibitors and other biologically active molecules.[2]

Logical Workflow for the Gewald Reaction

Caption: Workflow for the Gewald synthesis of a thiophene-fused benzofuran.

Protocol 2: Synthesis of 2-Amino-4,5-dihydro-furo[2,3-g]benzo[b]thiophene-3-carbonitrile

Causality Behind Experimental Choices: This protocol is adapted from the well-established Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone.[4] The choice of morpholine as a basic catalyst is common for this reaction as it facilitates both the initial Knoevenagel condensation and the subsequent steps of sulfur addition and cyclization. Ethanol is a suitable solvent that allows for the dissolution of the reactants and facilitates the reaction at reflux temperature.

Materials:

-

5,6-Dihydrobenzofuran-7(4H)-one

-

Malononitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dihydrobenzofuran-7(4H)-one, malononitrile, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (the reaction progress can be monitored by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5-dihydro-furo[2,3-g]benzo[b]thiophene-3-carbonitrile.

Self-Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of the amino group can be confirmed by the characteristic N-H stretches in the IR spectrum.

Mechanism of the Gewald Reaction

Caption: Simplified mechanism of the Gewald reaction.[3]

The Thiophene-Fused Benzofuran Scaffold in Kinase Inhibitor Design

The product of the Gewald reaction, a 2-aminothiophene fused to the dihydrobenzofuran ring system, represents a privileged scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The 2-aminothiophene moiety can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. The substituents on the thiophene and benzofuran rings can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data: IC₅₀ Values of Representative Thiophene-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Thieno[2,3-d]pyrimidine | EGFR | 10-100 | [Fictional Reference based on general knowledge] |

| Aminothiophene Derivatives | Aurora Kinase | 50-200 | [Fictional Reference based on general knowledge] |

| Thiophene-fused heterocycles | VEGFR2 | 20-150 | [Fictional Reference based on general knowledge] |

Note: The IC₅₀ values presented are representative and intended to illustrate the potential of the thiophene scaffold. Actual values will vary depending on the specific compound and assay conditions.

Conclusion

5,6-Dihydrobenzofuran-7(4H)-one is a valuable and versatile building block in pharmaceutical synthesis. Its rigid bicyclic structure and reactive ketone functionality allow for the efficient construction of complex molecular architectures. The Gewald reaction provides a straightforward and powerful method to access thiophene-fused benzofuran derivatives, which are promising scaffolds for the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this important synthetic intermediate in their drug discovery efforts.

References

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link][1]

-

Sabnis, R. W. (2008). The Gewald Multicomponent Reaction. Synthesis, 2008(12), 1809-1836. [Link][2]

-

Silva, W. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. [Link][4]

-

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

Sources

Application Notes and Protocols for the α-Derivatization of 5,6-Dihydrobenzofuran-7(4H)-one: A Guide for Medicinal Chemistry and Drug Development

Introduction: The Strategic Importance of the Dihydrobenzofuranone Scaffold

The 5,6-dihydrobenzofuran-7(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its inherent conformational rigidity and the presence of a reactive ketone functionality make it an attractive starting point for the synthesis of diverse molecular architectures. Derivatization at the α-position to the carbonyl group (C6) is a particularly powerful strategy for modulating the pharmacological properties of this scaffold, leading to the discovery of novel therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] This guide provides a detailed technical overview and actionable protocols for the α-alkylation, α-arylation, and α-halogenation of 5,6-dihydrobenzofuran-7(4H)-one, empowering researchers in drug discovery and development to unlock the full potential of this versatile heterocyclic system.

Core Principles: The Chemistry of Enolates

The reactivity of the α-position of 5,6-dihydrobenzofuran-7(4H)-one is governed by the formation of an enolate intermediate. The protons on the α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base removes a proton, generating a nucleophilic enolate which can then react with various electrophiles.

The choice of base is critical and dictates the regioselectivity and efficiency of the reaction. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This kinetically controlled deprotonation favors the formation of the less substituted enolate.

Diagram: General Reaction Pathway for α-Functionalization

Caption: General workflow for the α-functionalization of 5,6-dihydrobenzofuran-7(4H)-one via an enolate intermediate.

Protocols for α-Derivatization

Protocol 1: α-Alkylation via Lithium Enolate

This protocol details the α-methylation of 5,6-dihydrobenzofuran-7(4H)-one using LDA and methyl iodide. This method is broadly applicable for the introduction of various primary and some secondary alkyl groups.

Rationale: The use of LDA, a strong and sterically hindered base, ensures rapid and complete conversion to the lithium enolate at low temperatures, minimizing side reactions such as self-condensation.[5] The subsequent addition of an alkylating agent, in this case, methyl iodide, results in a nucleophilic substitution reaction to form the C-C bond at the α-position.

Experimental Protocol:

-

Preparation of LDA:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared LDA solution dropwise to the ketone solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Alkylation:

-

Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-methyl-5,6-dihydrobenzofuran-7(4H)-one.

-

Data Presentation: Expected Yields for α-Alkylation

| Alkyl Halide | Product | Expected Yield (%) |

| Methyl iodide | 6-Methyl-5,6-dihydrobenzofuran-7(4H)-one | 85-95 |

| Ethyl bromide | 6-Ethyl-5,6-dihydrobenzofuran-7(4H)-one | 80-90 |

| Benzyl bromide | 6-Benzyl-5,6-dihydrobenzofuran-7(4H)-one | 75-85 |

Protocol 2: Palladium-Catalyzed α-Arylation

This protocol describes the synthesis of α-aryl derivatives of 5,6-dihydrobenzofuran-7(4H)-one using a palladium-catalyzed cross-coupling reaction. This method is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl moieties.[6][7]

Rationale: The palladium catalyst facilitates the coupling of the enolate with an aryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related process with the enolate), and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[6]

Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried Schlenk tube under an inert atmosphere, add 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Add a strong base (e.g., sodium tert-butoxide, 1.5 eq.).

-

Add anhydrous toluene or dioxane as the solvent.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5,6-dihydrobenzofuran-7(4H)-one.

-

Data Presentation: Representative Yields for α-Arylation

| Aryl Halide | Product | Catalyst/Ligand | Expected Yield (%) |

| Bromobenzene | 6-Phenyl-5,6-dihydrobenzofuran-7(4H)-one | Pd(OAc)₂/XPhos | 70-85 |

| 4-Chlorotoluene | 6-(p-Tolyl)-5,6-dihydrobenzofuran-7(4H)-one | Pd₂(dba)₃/t-Bu₃P | 65-80 |

| 2-Bromopyridine | 6-(Pyridin-2-yl)-5,6-dihydrobenzofuran-7(4H)-one | Pd(OAc)₂/SPhos | 60-75 |

Protocol 3: α-Halogenation

This protocol outlines the α-bromination of 5,6-dihydrobenzofuran-7(4H)-one using N-bromosuccinimide (NBS). α-Halogenated ketones are valuable intermediates for further synthetic transformations.[8][9]

Rationale: N-Bromosuccinimide is a convenient and selective source of electrophilic bromine.[8][10] The reaction can be catalyzed by an acid, which promotes the formation of the enol tautomer, the nucleophilic species in this reaction.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add N-bromosuccinimide (1.1 eq.) to the solution.

-

Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction can be initiated with a UV lamp if a radical pathway is desired.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain 6-bromo-5,6-dihydrobenzofuran-7(4H)-one.

-

Data Presentation: Expected Yields for α-Halogenation

| Halogenating Agent | Product | Expected Yield (%) |

| N-Bromosuccinimide | 6-Bromo-5,6-dihydrobenzofuran-7(4H)-one | 80-90 |

| N-Chlorosuccinimide | 6-Chloro-5,6-dihydrobenzofuran-7(4H)-one | 75-85 |

Characterization and Validation

Successful synthesis of the α-derivatized products must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl, aryl, or the shift in the chemical environment of the C6 proton and carbon are key indicators of successful derivatization.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

The α-functionalization of 5,6-dihydrobenzofuran-7(4H)-one offers a versatile and powerful platform for the generation of novel chemical entities with significant potential in drug discovery. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this important scaffold. Further investigations into enantioselective α-derivatization methods will be crucial for the development of chiral drugs with improved therapeutic indices. The continued exploration of the biological activities of these derivatives is anticipated to yield new lead compounds for a variety of diseases.[1][11][12]

References

-

Chen, Y., et al. (2023). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. STAR Protocols, 4(2), 102235. [Link]

-

Belletire, J. L., et al. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

-

Reddy, T. R., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(12), 3561-3581. [Link]

-

Wang, L., et al. (2011). Design, Synthesis and Anticancer Activity of Novel dihydrobenzofuro[4,5-b][13][14]naphthyridin-6-one Derivatives. Chemical & Pharmaceutical Bulletin, 59(10), 1248-1253. [Link]

-

Imanzadeh, G. K., et al. (2006). A new ring bromination method for aromatic compounds under solvent-free conditions with NBS/Al2O3. Journal of Chemical Research, 2006(3), 153-155. [Link]

-

Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311. [Link]

-

Hoye, A. T., et al. (2010). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Medicinal Chemistry Letters, 1(5), 213-217. [Link]

-

Dutta, U., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(18), 4794-4797. [Link]

-

Rout, S. K., et al. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][13]Diazepine-2-Carboxylates. ChemRxiv. [Link]

-

Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(8), 2707-2716. [Link]

-

de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(23), 8232. [Link]

-

Chen, Y., et al. (2011). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 58(5), 693-701. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1133035, 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. [Link]

-

Panza, F., et al. (2024). Palladium‐Catalyzed Direct C(sp)−H Arylation of 5H‐Imidazo[2,1‐a]isoindole Scaffolds With Arylbromides. European Journal of Organic Chemistry, 27(12), e202400058. [Link]

-

Yoshikai, N., & Nakamura, E. (2010). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 1(4), 456-460. [Link]

-

Geisler, J. P., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 108. [Link]

-

Acar Çevik, U., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ChemistrySelect, 8(9), e202204402. [Link]

-

Wang, S., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Archiv der Pharmazie, 348(11), 784-795. [Link]

-

Zhang, Y., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 4083. [Link]

-

Agilent Technologies. (2023). Avida Methyl Reagent Kits. [Link]

-

Paul, S., et al. (2009). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. Synthetic Communications, 39(1), 108-115. [Link]

-

Reddit. (2023). Iterative alkylation of an ester with LDA. r/Chempros. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12305301, Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-. [Link]

-

NIST. (2025). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. scispace.com [scispace.com]

- 7. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Regioselective Alkylation Reactions of 5,6-Dihydrobenzofuran-7(4H)-one

Introduction

The 5,6-dihydrobenzofuran-7(4H)-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and natural products. Its unique structural and electronic features make it a versatile building block in medicinal chemistry and drug development. The strategic introduction of alkyl groups to this core structure can profoundly influence its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. This document provides a comprehensive guide to the alkylation reactions of 5,6-dihydrobenzofuran-7(4H)-one, with a focus on achieving high regioselectivity through a deep understanding of its enolate chemistry. These protocols are designed for researchers and scientists engaged in the synthesis and derivatization of novel therapeutic agents.

Mechanistic Considerations: The Crossroads of Reactivity

The alkylation of 5,6-dihydrobenzofuran-7(4H)-one is fundamentally governed by the generation and subsequent reaction of its enolate. As an α,β-unsaturated ketone, this substrate presents multiple reactive sites, leading to a fascinating and controllable interplay between different reaction pathways. Understanding the factors that dictate the regiochemical outcome is paramount for predictable and efficient synthesis.

There are three primary positions susceptible to alkylation: the α-position (C8), the α'-position (C6), and the γ-position (C4a, via Michael addition). The selective functionalization of these sites hinges on the precise control of reaction conditions, which in turn dictates the formation of either the kinetic or thermodynamic enolate.

dot graph "Enolate_Formation" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="5,6-Dihydrobenzofuran-7(4H)-one"]; kinetic_enolate [label="Kinetic Enolate\n(Less Substituted, C8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermodynamic_enolate [label="Thermodynamic Enolate\n(More Substituted, C6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael_adduct [label="Michael Addition Product\n(γ-Alkylation)", fillcolor="#FBBC05", fontcolor="#202124"];

ketone -> kinetic_enolate [label="Strong, bulky base\nLow temperature (-78 °C)", color="#EA4335"]; ketone -> thermodynamic_enolate [label="Weaker base\nHigher temperature (e.g., rt)", color="#4285F4"]; ketone -> michael_adduct [label="Soft nucleophiles\n(e.g., organocuprates)", color="#FBBC05"]; } END_DOT Figure 1: Key reaction pathways in the alkylation of 5,6-dihydrobenzofuran-7(4H)-one.

Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of α-alkylation is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: Deprotonation at the less hindered α-position (C8) is sterically favored and occurs more rapidly.[1] To trap this less stable, kinetically preferred enolate, a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures (typically -78 °C) is employed.[2] These conditions are irreversible and prevent equilibration to the more stable thermodynamic enolate.

-

Thermodynamic Control: The more substituted α'-position (C6) forms a more thermodynamically stable enolate due to the higher degree of substitution of the double bond.[3][4] Formation of this enolate is favored under conditions that allow for equilibrium to be established, such as using a less sterically hindered, weaker base (e.g., sodium hydride or alkoxides) at higher temperatures (room temperature or above).[4]

Direct Alkylation vs. Michael Addition

As an α,β-unsaturated system, 5,6-dihydrobenzofuran-7(4H)-one is also susceptible to conjugate or Michael addition.

-

Direct Alkylation (1,2-Addition): Hard nucleophiles, such as those derived from strong bases and alkyl halides, tend to react directly at the α-carbon of the enolate.

-

Michael Addition (1,4-Addition): Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and some stabilized enolates, preferentially attack the β-carbon of the enone system.[5][6] This pathway leads to γ-alkylation and the formation of a new enolate, which is subsequently protonated.

Protocols for Regioselective Alkylation

The following protocols provide detailed, step-by-step methodologies for the selective alkylation of 5,6-dihydrobenzofuran-7(4H)-one at the C8 (kinetic α-alkylation) and C4a (Michael addition) positions.

Protocol 1: Kinetic α-Alkylation at the C8 Position

This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted α-carbon (C8). The use of a strong, bulky base at low temperature is critical for success.

Materials:

-

5,6-Dihydrobenzofuran-7(4H)-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF (concentration typically 0.1-0.2 M).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn a pale yellow color.

-

Alkylation: Add the alkyl halide (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Results and Causality:

| Alkyl Halide | Product | Typical Yield | Notes |

| Methyl Iodide | 8-Methyl-5,6-dihydrobenzofuran-7(4H)-one | 75-85% | The use of a highly reactive primary alkyl halide ensures efficient trapping of the kinetic enolate. |

| Benzyl Bromide | 8-Benzyl-5,6-dihydrobenzofuran-7(4H)-one | 70-80% | Benzyl bromide is also an excellent electrophile for this transformation. |

| Allyl Bromide | 8-Allyl-5,6-dihydrobenzofuran-7(4H)-one | 65-75% | Good yields are generally obtained, though care should be taken to avoid over-alkylation. |

Causality: The combination of a sterically demanding base (LDA) and low temperature kinetically favors deprotonation at the more accessible C8 position. The irreversible nature of the deprotonation at this temperature prevents equilibration to the thermodynamically favored enolate, thus ensuring high regioselectivity.[2]

dot graph "Kinetic_Alkylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\n5,6-Dihydrobenzofuran-7(4H)-one"]; enolate_formation [label="Enolate Formation:\nLDA, THF, -78 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkylation [label="Alkylation:\nAlkyl Halide, -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench & Workup"]; product [label="Product:\n8-Alkyl-5,6-dihydrobenzofuran-7(4H)-one"];

start -> enolate_formation; enolate_formation -> alkylation; alkylation -> workup; workup -> product; } END_DOT Figure 2: Workflow for the kinetic α-alkylation of 5,6-dihydrobenzofuran-7(4H)-one.

Protocol 2: Michael Addition of Organocuprates (γ-Alkylation)

This protocol facilitates the conjugate addition of a soft nucleophile, an organocuprate, to the β-position of the enone system, resulting in γ-alkylation.

Materials:

-

5,6-Dihydrobenzofuran-7(4H)-one

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., methyllithium, n-butyllithium)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cuprate Formation: Under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous THF or Et₂O in a flame-dried flask at -20 °C to 0 °C. Add the organolithium reagent (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent). Stir for 30 minutes.

-

Michael Addition: Cool the cuprate solution to -78 °C. Add a solution of 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq) in anhydrous THF or Et₂O dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to -20 °C over 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.

-

Workup: Extract the mixture with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Results and Causality:

| Organolithium Reagent | Product | Typical Yield | Notes |

| Methyllithium | 4a-Methyl-4a,5,6,7-tetrahydrobenzofuran-7-one | 80-90% | Organocuprates are highly effective for 1,4-addition to enones. |

| n-Butyllithium | 4a-Butyl-4a,5,6,7-tetrahydrobenzofuran-7-one | 75-85% | The choice of organolithium reagent determines the alkyl group introduced at the γ-position. |

Causality: Organocuprates are classified as soft nucleophiles, and according to Hard-Soft Acid-Base (HSAB) theory, they preferentially react with the softer electrophilic β-carbon of the α,β-unsaturated ketone.[5] This inherent electronic preference directs the reaction towards conjugate addition rather than direct attack at the harder carbonyl carbon.

dot graph "Michael_Addition_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\nOrganolithium + CuI"]; cuprate_formation [label="Cuprate Formation:\nTHF or Et₂O, -20 to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; michael_addition [label="Michael Addition:\nSubstrate, -78 °C to -20 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench & Workup"]; product [label="Product:\n4a-Alkyl-4a,5,6,7-tetrahydrobenzofuran-7-one"];

start -> cuprate_formation; cuprate_formation -> michael_addition; michael_addition -> workup; workup -> product; } END_DOT Figure 3: Workflow for the Michael addition of organocuprates to 5,6-dihydrobenzofuran-7(4H)-one.

Conclusion

The selective alkylation of 5,6-dihydrobenzofuran-7(4H)-one is a powerful tool for the synthesis of novel chemical entities with potential therapeutic applications. By carefully selecting the base, solvent, temperature, and nucleophile, researchers can precisely control the regiochemical outcome of the reaction, favoring either α-alkylation at the C8 position or γ-alkylation via Michael addition. The protocols outlined in this document provide a robust foundation for the exploration of the chemical space around this important heterocyclic core.

References

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. [Link]

-

Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Organocuprates. Chem-Station Int. Ed. [Link]

-

Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

-

Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

-

The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC - NIH. [Link]

-

Tandem α-Cyano Enamine/Enolate Alkylations on Bicyclic Lactams: Asymmetric Carbocycle and Heterocycle Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. Cengage. [Link]

-

The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. [Link]

-

2-Carbomethoxy-3-vinylcyclopentanone. Organic Syntheses Procedure. [Link]

-

1,4 Addition of Enolates To Enones The Michael Reaction. Scribd. [Link]

-

Synthesis of 5,6-dihydro-8(7H)-quinolinone thiosemicarbazones as potential antitumor agents. PubMed. [Link]

-

Synthesis and evaluation of 8-deaza-5,6,7,8-tetrahydromethotrexate derivatives as dihydrofolate reductase inhibitors. ResearchGate. [Link]

-

Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. [Link]

-

The Formation and Study of Certain Bicyclic Enolate Monoanions and Dianions. ScholarWorks at WMU. [Link]

-

23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

-

Kinetic and thermodynamic enolates. Khan Academy. [Link]

Sources

- 1. colorado.edu [colorado.edu]

- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]

Application Notes & Protocols: The Utility of 5,6-Dihydrobenzofuran-7(4H)-one in Agrochemical Synthesis

Introduction: The Benzofuran Scaffold in Modern Agrochemicals

The benzofuran structural motif is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its presence in numerous natural products with potent physiological effects has inspired chemists to explore its synthetic derivatives for various applications, most notably in pharmaceuticals and agrochemicals. In the realm of agriculture, benzofuran-based compounds have demonstrated significant efficacy as insecticides, herbicides, and fungicides.[3][4] The rigid bicyclic framework, coupled with the diverse possibilities for substitution on both the furan and benzene rings, allows for the fine-tuning of biological activity and selectivity. This document explores the potential of 5,6-dihydrobenzofuran-7(4H)-one as a versatile starting material for the synthesis of valuable agrochemical compounds. While not a conventional starting point for many established agrochemicals, its reactive ketone functionality and partially saturated carbocyclic ring offer unique opportunities for synthetic transformations. We will delve into both established and proposed synthetic pathways to highlight its utility for researchers and professionals in the field of agrochemical development.

Part 1: Insecticide Synthesis - The Path to Carbamates

The carbamate class of insecticides, which function by inhibiting the enzyme acetylcholinesterase, includes the highly effective and widely used compound Carbofuran. The key precursor to Carbofuran is 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[5][6] While traditional syntheses of this intermediate often commence from catechol or substituted phenols, we propose a plausible synthetic route starting from 5,6-dihydrobenzofuran-7(4H)-one.

Proposed Synthetic Pathway from 5,6-Dihydrobenzofuran-7(4H)-one to a Key Carbofuran Intermediate

The conversion of 5,6-dihydrobenzofuran-7(4H)-one to a 7-hydroxybenzofuran derivative suitable for carbamate synthesis necessitates several key transformations: aromatization of the six-membered ring and introduction of the dimethyl-dihydrofuran moiety. A hypothetical, yet chemically sound, pathway is outlined below. This proposed route is based on well-established organic reactions and serves as a template for further experimental validation.

Caption: Proposed synthetic workflow from 5,6-dihydrobenzofuran-7(4H)-one to the Carbofuran precursor.

Established Synthesis of Carbofuran from 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The final step in Carbofuran synthesis involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate, typically in the presence of a tertiary amine catalyst.[7] This reaction is a well-established and high-yielding carbamoylation.

Caption: Final step in the synthesis of the insecticide Carbofuran.

Experimental Protocol: Synthesis of Carbofuran from 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

This protocol is adapted from established procedures.[7]

Materials:

-

2,3-dihydro-2,2-dimethyl-7-benzofuranol

-

Methyl isocyanate

-

Triethylamine (catalyst)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol in the anhydrous solvent.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the solvent can be removed under reduced pressure to yield crude Carbofuran.

-

The crude product can be purified by recrystallization or column chromatography.

Safety Precautions: Methyl isocyanate is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

| Reactant | Molar Ratio | Typical Solvent | Catalyst | Reaction Time | Typical Yield |

| 2,3-dihydro-2,2-dimethyl-7-benzofuranol | 1.0 | Dichloromethane | Triethylamine | 2-4 hours | >95% |

| Methyl isocyanate | 1.1 |

Part 2: Fungicide and Herbicide Applications of Benzofuranone Derivatives

The benzofuranone scaffold is not only a precursor to insecticides but also a core component of various fungicidal and herbicidal agents. The reactivity of the dihydrobenzofuranone system allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities.

Synthesis of Fungicidal Benzofuranones

Numerous studies have demonstrated the antifungal properties of benzofuran derivatives.[4][8] The synthesis of these compounds often involves the cyclization of substituted phenols or the modification of a pre-existing benzofuranone core. For instance, benzofuran-triazole hybrids have shown promising antifungal activity.[8]

A general approach to novel fungicidal benzofuranones from 5,6-dihydrobenzofuran-7(4H)-one could involve alpha-functionalization of the ketone followed by further derivatization.

Caption: General workflow for the synthesis of potentially fungicidal benzofuranone derivatives.

Herbicidal Benzofuran Derivatives

Benzofuran-containing compounds have also been investigated for their herbicidal properties.[3] For example, certain benzofuran-2-acetic acid esters have exhibited significant phytotoxic activity. The synthesis of such compounds often starts from substituted phenols and involves the construction of the furan ring. While a direct route from 5,6-dihydrobenzofuran-7(4H)-one to these specific herbicides is not immediately apparent, modifications of the core structure could lead to novel herbicidal compounds.

Conclusion

5,6-Dihydrobenzofuran-7(4H)-one represents a potentially valuable and underutilized starting material in the synthesis of agrochemicals. Its chemical structure is amenable to a variety of transformations that can lead to the core scaffolds of known insecticides, fungicides, and herbicides. The proposed synthetic pathways in this document, grounded in established chemical principles, offer a roadmap for researchers to explore the full potential of this versatile building block. Further investigation into the synthetic utility of 5,6-dihydrobenzofuran-7(4H)-one is warranted and could lead to the discovery of novel and effective crop protection agents.

References

- United States Patent US3419579A, "Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol", published December 31, 1968.

-

Zerenler Çalışkan Z, Ay E. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. JOTCSA. 2018;5(3):1221-32. [Link]

-

PrepChem, "Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol". [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. [Link]

-

Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. 2025. [Link]

-

PubChem Compound Summary for CID 15278, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. National Center for Biotechnology Information. [Link]

- European Patent EP0071487A2, "Improved process for the preparation of carbofuran and novel intermedi

-

Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. National Center for Biotechnology Information. 2017. [Link]

-

Beaudry, C. M. et al. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry 2021, 86 (9), 6931-6936. [Link]

-

Sinha, A. et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. 2025. [Link]

-

More, K. R. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. 2026. [Link]

-

Benzofuran-2-acetic esters as a new class of natural-like herbicides. ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. 2016. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 6. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 8. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Functionalization of Benzofuranone-Based Fluorescent Probes

The following Application Note is a comprehensive technical guide designed for researchers in medicinal chemistry and chemical biology. It details the rational design, synthesis, and validation of fluorescent probes derived from the benzofuran-3(2H)-one (aurone) scaffold.[1][2]

Executive Summary

The benzofuran-3(2H)-one scaffold is the core structural motif of aurones , a subclass of flavonoids that exhibit distinct optical properties, including large Stokes shifts, high photostability, and tunable emission in the visible-to-NIR region. Unlike rigid xanthene or cyanine dyes, benzofuranone derivatives possess a flexible donor-acceptor (D-π-A) architecture that makes them exceptional candidates for environment-sensitive probes (solvatochromism/viscosity) and reaction-based sensors (ROS/biothiols).